molecular formula C14H10N2O5S2 B14672285 (Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate CAS No. 51618-38-3

(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate

Cat. No.: B14672285
CAS No.: 51618-38-3
M. Wt: 350.4 g/mol
InChI Key: RTJVQHHTHQVRQZ-UHFFFAOYSA-N
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Description

(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is a complex organic compound that features a furan ring, a benzothiazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves multi-step organic reactionsThe nitro group is then introduced via nitration reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and scalability, with considerations for environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial effects. The furan and benzothiazole rings may also interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the furan and benzothiazole rings, along with the nitro group, makes it a versatile compound for various applications .

Properties

CAS No.

51618-38-3

Molecular Formula

C14H10N2O5S2

Molecular Weight

350.4 g/mol

IUPAC Name

furan-2-ylmethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C14H10N2O5S2/c17-13(21-7-10-2-1-5-20-10)8-22-14-15-11-4-3-9(16(18)19)6-12(11)23-14/h1-6H,7-8H2

InChI Key

RTJVQHHTHQVRQZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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